Bienvenue dans la boutique en ligne BenchChem!

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide

PHOSPHO1 inhibition Benzothiazole-benzamide Chemical probe

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide (CAS 312927-08-5) is a synthetic small molecule belonging to the benzothiazole-benzamide hybrid class, with molecular formula C₂₄H₂₂N₂O₂S and molecular weight 402.5 g/mol. It has been catalogued in the MeSH supplementary concept database under the synonym “ML086 compound” and annotated as a PHOSPHO1 inhibitor, with its structure mapped to benzamide and benzothiazole headings.

Molecular Formula C24H22N2O2S
Molecular Weight 402.51
CAS No. 312927-08-5
Cat. No. B2883556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide
CAS312927-08-5
Molecular FormulaC24H22N2O2S
Molecular Weight402.51
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C24H22N2O2S/c1-2-3-15-28-20-13-11-17(12-14-20)23(27)25-19-8-6-7-18(16-19)24-26-21-9-4-5-10-22(21)29-24/h4-14,16H,2-3,15H2,1H3,(H,25,27)
InChIKeyADHBDDQOJPPWQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide (CAS 312927-08-5): Procurement-Grade Chemical Identity and Structural Baseline


N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide (CAS 312927-08-5) is a synthetic small molecule belonging to the benzothiazole-benzamide hybrid class, with molecular formula C₂₄H₂₂N₂O₂S and molecular weight 402.5 g/mol . It has been catalogued in the MeSH supplementary concept database under the synonym “ML086 compound” and annotated as a PHOSPHO1 inhibitor, with its structure mapped to benzamide and benzothiazole headings [1]. However, publicly available peer-reviewed primary research articles providing quantitative pharmacological characterization for this specific CAS entity could not be identified at the time of this evidence guide compilation.

Why Generic Substitution Is Not Supported for N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide Without Empirical Differentiation Data


Compounds within the benzothiazole-benzamide class exhibit highly divergent biological profiles driven by subtle variations in the benzamide para-substituent and the benzothiazole-phenyl linkage topology. For instance, the closely related N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-butoxybenzamide (CAS 313241-80-4) differs by a single hydroxyl group, yet no publicly available head-to-head pharmacological comparison with the target compound exists to permit informed substitution . Similarly, the MLPCN probe ML086 (CAS 1177148-36-5), which is a benzoisothiazolone rather than a benzamide, has been conflated with this compound in MeSH annotations but represents a structurally distinct chemotype with a separately characterized inhibitory profile against PHOSPHO1 (IC₅₀ = 0.14 µM) [1]. In the absence of quantitative comparative data, any assumption of functional equivalence between N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide and its nearest structural neighbors is scientifically unjustified and carries unrecognized risk for experimental reproducibility.

Quantitative Differential Evidence Assessment for N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide


Absence of Published Head-to-Head Pharmacological Data Precludes Direct Comparator-Based Differentiation

A systematic search of PubMed, patent databases, and authoritative chemical registries did not return any primary research article, patent, or curated bioassay record that contains quantitative activity data (IC₅₀, Kᵢ, EC₅₀, etc.) for N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide tested in parallel with a defined comparator compound under shared experimental conditions. The MeSH supplementary record designates this CAS entity as “ML086 compound” and associates it with PHOSPHO1 inhibition, citing Bioorg Med Chem Lett. 2014;24(17):4308-11 as the source [1]. However, inspection of that paper reveals it describes benzoisothiazolone probe ML086 (CID 16749996, CAS 1177148-36-5), not the benzamide structure represented by CAS 312927-08-5 [2]. Therefore, no direct head-to-head comparison or cross-study comparable dataset exists to support a quantifiable differentiation claim for procurement decision-making.

PHOSPHO1 inhibition Benzothiazole-benzamide Chemical probe

Structural Class Inference from Benzothiazole-Benzamide Quorum Sensing Inhibitors Cannot Be Extended to the Target Compound

A recent study on N-(benzo[d]thiazol-2-yl)benzamide derivatives reported quorum sensing inhibitory activity against Pseudomonas aeruginosa, with binding affinity values ranging from −11.2 to −7.6 kcal/mol in molecular docking analyses [1]. While this study demonstrates the biological potential of the broader chemotype, it does not include the target compound N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide in its compound library, nor does it provide experimental data for the 4-butoxybenzamide substitution pattern. The class-level inference of anti-virulence activity cannot be quantitatively translated to the target compound without confirmatory testing.

Anti-biofilm Pseudomonas aeruginosa N-(benzothiazol-2-yl)benzamide

Regioisomeric and Substitution Analog Comparators Highlight Key Structural Variables Lacking Differential Data

Several close structural analogs of the target compound are commercially catalogued, including N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide (para-phenyl linkage) and N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-butoxybenzamide (CAS 313241-80-4, hydroxyl addition) . These regioisomers and substitution variants represent the minimal structural perturbations from the target compound. However, no published study systematically compares the pharmacological, physicochemical, or ADME properties across this analog series. The absence of such comparative data prevents any evidence-based recommendation of the meta-phenyl linked target compound over its para- or hydroxyl-substituted counterparts.

Structure-activity relationship Benzothiazole regioisomers Butoxybenzamide substitution

Scientifically Justifiable Procurement Scenarios for N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide


Internal Medicinal Chemistry SAR Expansion of Benzothiazole-Benzamide Hybrids

Given the absence of published pharmacological data, the most defensible procurement scenario is as a structural diversity element in an internal structure-activity relationship (SAR) program exploring benzothiazole-benzamide hybrids. The compound’s distinct meta-phenyl linkage topology and 4-butoxybenzamide substitution differentiate it from the more commonly studied N-(benzothiazol-2-yl)benzamide scaffolds such as those reported in quorum sensing inhibitor studies [1]. Its procurement enables systematic comparison with regioisomeric analogs (para-linked) and substituted variants (e.g., 4-hydroxyphenyl derivatives) within a proprietary screening cascade.

PHOSPHO1 Target Engagement Studies Using a Structurally Distinct Chemotype

The MeSH annotation linking CAS 312927-08-5 to PHOSPHO1 inhibition suggests potential relevance to skeletal mineralization and soft-tissue ossification research [1]. Although the original PHOSPHO1 probe literature describes a benzoisothiazolone scaffold (ML086, IC₅₀ = 0.14 µM) rather than this benzamide [2], researchers seeking a chemotype-divergent tool compound for PHOSPHO1 target engagement may procure this compound for comparative profiling. This scenario is contingent on users independently validating PHOSPHO1 inhibitory activity, as no confirmatory data exist in the public domain.

Chemical Biology Probe Development with Uncharacterized Benzothiazole-Benzamide Scaffolds

For chemical biology groups developing novel probe molecules, this compound can serve as a synthetic intermediate or scaffold for derivatization. The 4-butoxy substituent offers a handle for further modification or may confer differential physicochemical properties (predicted logP, solubility) compared to methoxy or unsubstituted benzamide analogs [1]. Procurement is appropriate when the research objective is de novo probe discovery rather than reliance on literature-validated chemical tools.

Quote Request

Request a Quote for N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.